10-(2-Chloroethyl)-10h-phenothiazine

Description

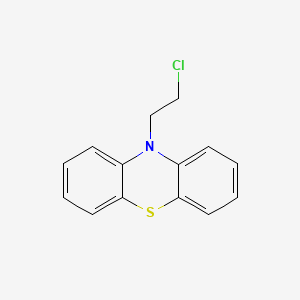

10-(2-Chloroethyl)-10H-phenothiazine is a phenothiazine derivative characterized by a chloroethyl (-CH2CH2Cl) substituent at the nitrogen atom (N10) of the tricyclic phenothiazine core. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their structure, widely studied for their diverse pharmacological activities, including antipsychotic, antitumor, and antiviral effects . This modification distinguishes it from simpler phenothiazines like promazine or chlorpromazine, which lack the reactive chloroethyl moiety .

Properties

IUPAC Name |

10-(2-chloroethyl)phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNS/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAILPAXNHSERDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287783 | |

| Record name | 10-(2-chloroethyl)-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21786-08-3 | |

| Record name | NSC52516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(2-chloroethyl)-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Chloroethyl)-10h-phenothiazine typically involves the alkylation of phenothiazine with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-(2-Chloroethyl)-10h-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its antipsychotic and antiemetic properties, similar to other phenothiazines.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(2-Chloroethyl)-10h-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of dopamine and serotonin receptors, which are implicated in its antipsychotic effects. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the C2 Position

The C2 position of phenothiazine derivatives significantly influences biological activity. Key comparisons include:

- 2-Chloro substituent (10-(2-Chloroethyl)-10H-phenothiazine): The chlorine atom at C2 moderately enhances antitumor activity but is less potent than trifluoromethyl (-CF3) derivatives. For example, in HEp-2 tumor cell assays, the 2-chloro derivative showed a TCID50 of 62.5 µg, while the 2-CF3 analog exhibited a TCID50 of 4.7 µg .

- 2-Trifluoromethyl (-CF3) substituent : The electron-withdrawing CF3 group increases lipophilicity and stability, leading to higher cytotoxicity and antitumor efficacy .

- Unsubstituted (H) derivatives: 10-[4-(Phthalimido)butyl]-10H-phenothiazine (TCID50 = 7.8 µg) demonstrated superior activity compared to its 2-chloro analog (TCID50 = 31.3 µg), suggesting that steric hindrance from C2 substituents may reduce efficacy in certain contexts .

Table 1: Antitumor Activity of C2-Substituted Phenothiazines

| Compound | C2 Substituent | TCID50 (µg) | Cell Line | Reference |

|---|---|---|---|---|

| This compound | Cl | 62.5 | HEp-2 | |

| 2-Trifluoromethyl derivative | CF3 | 4.7 | HEp-2 | |

| 10-[4-(Phthalimido)butyl]-10H-phenothiazine | H | 7.8 | HEp-2 |

Side Chain Modifications at N10

The nature of the N10 side chain critically affects solubility, bioavailability, and target interactions:

- Chloroethyl (-CH2CH2Cl) group: This group confers alkylating activity, enabling covalent binding to biological macromolecules. However, its cytotoxicity can limit therapeutic indices. For instance, 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea (TCID50 = 6.3 µg) showed potent activity but higher toxicity compared to non-alkylating analogs .

- Phthalimidoalkyl chains: Derivatives like 10-[4-(phthalimido)butyl]-10H-phenothiazine (TCID50 = 7.8 µg) exhibit improved solubility and lower toxicity, likely due to reduced non-specific alkylation .

Cytotoxicity and Therapeutic Index

- Chloroethyl derivatives: While potent, these compounds often exhibit narrow therapeutic windows. For example, 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea (TCID50 = 7.8 µg) caused significant toxicity at therapeutic doses, limiting its clinical utility .

- Non-alkylating analogs: Phenoxathiin (IC50 = 858 µM) showed the lowest cytotoxicity among tested phenothiazines, though with reduced antiviral and antitumor activity .

Biological Activity

10-(2-Chloroethyl)-10H-phenothiazine, a compound belonging to the phenothiazine family, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on available literature.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClNS |

| Molecular Weight | 263.77 g/mol |

| IUPAC Name | This compound |

| CAS Number | 243186 |

The compound features a phenothiazine core with a chloroethyl substituent, which is crucial for its biological activity.

Anticancer Properties

Research indicates that phenothiazines exhibit significant anticancer properties. Specifically, derivatives of phenothiazine, including this compound, have shown promising results in inhibiting tumor growth. A study demonstrated that phenothiazine derivatives could inhibit the proliferation of various cancer cell lines, including leukemia and colon cancer cells, with effects comparable to established chemotherapeutic agents like cisplatin .

Case Study: Inhibition of Tumor Necrosis Factor Alpha (TNF-α)

A study focusing on the immunological properties of phenothiazine derivatives found that these compounds could inhibit TNF-α production in human blood cultures. This inhibition is critical since TNF-α plays a significant role in inflammation and cancer progression . The study reported dose-dependent inhibitory effects on TNF-α production, highlighting the potential of these compounds in therapeutic applications.

Antimicrobial Activity

Phenothiazines have also been investigated for their antimicrobial properties. Research has shown that certain derivatives possess activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may modulate receptor activity, particularly those related to neurotransmission and immune responses.

Structure-Activity Relationship (SAR)

A comparative analysis reveals that the presence of the chloroethyl group enhances the compound's biological activity compared to other phenothiazine derivatives lacking this substituent.

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | Comparable to cisplatin | Effective against E. coli |

| 10-(3-Chloroethyl)-10H-phenothiazine | Lower than cisplatin | Limited effectiveness |

| 10-(2-Methyl)-10H-phenothiazine | Minimal activity | Effective against S. aureus |

This table illustrates how structural variations influence the biological efficacy of phenothiazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.